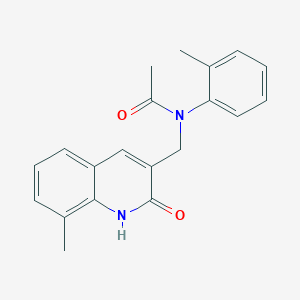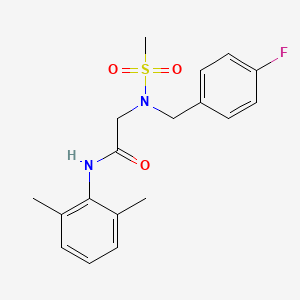
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as MMPEP, is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.
Mecanismo De Acción
MMPEP selectively targets N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. By blocking the activation of N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, MMPEP can modulate glutamatergic neurotransmission and reduce the excitability of neurons. This mechanism of action has been implicated in the therapeutic effects of MMPEP in various neurological disorders.
Biochemical and Physiological Effects:
MMPEP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that MMPEP can reduce the expression of pro-inflammatory cytokines, increase the expression of neurotrophic factors, and modulate the activity of various signaling pathways. MMPEP has also been shown to have effects on synaptic plasticity, dendritic spine morphology, and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MMPEP is its selectivity for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide, which reduces the potential for off-target effects. However, MMPEP has a relatively short half-life, which can limit its efficacy in in vivo experiments. Additionally, the synthesis of MMPEP can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on MMPEP. One area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide antagonists. Another area of interest is the investigation of the therapeutic potential of MMPEP in other neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the development of new formulations or delivery methods for MMPEP could improve its efficacy in in vivo experiments.
Conclusion:
In conclusion, MMPEP is a selective antagonist for N-(2-methoxy-5-methylphenyl)-N'-(2-phenylethyl)ethanediamide that has potential therapeutic applications for various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMPEP have been discussed in this paper. Further research on MMPEP could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
MMPEP can be synthesized by a multi-step process involving the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane, followed by reduction and reaction with 2-bromopropiophenone. The resulting product is then reacted with ethylenediamine to form MMPEP.
Aplicaciones Científicas De Investigación
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Studies have shown that MMPEP can improve cognitive function, reduce anxiety-like behavior, and decrease drug-seeking behavior in animal models. MMPEP has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-3-4-10(18-2)9(7-8)14-12(17)11(16)13-5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJUIIQGLMGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)

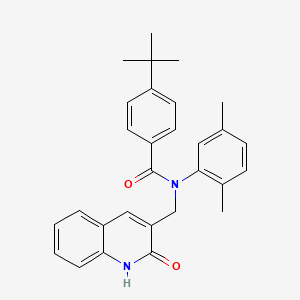
![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)

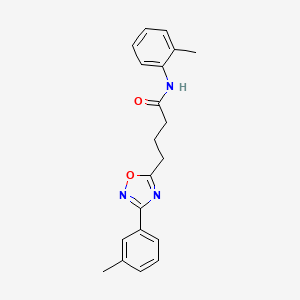
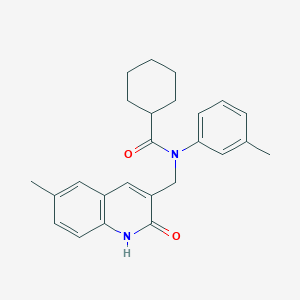


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)

